

environmental fate and degradation of 2-Methylaziridine

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Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172

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An In-depth Technical Guide to the Environmental Fate and Degradation of **2-Methylaziridine**

Introduction

2-Methylaziridine (CAS No. 75-55-8), also commonly known as propyleneimine, is a highly reactive, colorless liquid organic compound.^{[1][2]} It serves as a valuable intermediate in the chemical industry, with its derivatives utilized in the paper, textile, rubber, and pharmaceutical sectors.^{[3][4]} However, its high acute toxicity, potential carcinogenicity, and ecotoxicity necessitate a thorough understanding of its environmental persistence, transformation, and ultimate fate.^{[5][6]} This technical guide provides a comprehensive overview of the environmental fate and degradation of **2-Methylaziridine**, synthesizing available data on its physical-chemical properties, abiotic and biotic degradation pathways, and the experimental methodologies used for their determination. This document is intended for researchers, environmental scientists, and drug development professionals who handle or assess the environmental impact of this compound.

Physical and Chemical Properties

The environmental transport and partitioning of **2-Methylaziridine** are governed by its fundamental physical and chemical properties. Its miscibility in water and high vapor pressure suggest potential distribution in both aquatic and atmospheric compartments. The estimated soil organic carbon-water partitioning coefficient (Koc) indicates very high mobility in soil.^[1]

Table 1: Physical and Chemical Properties of **2-Methylaziridine**

Property	Value	Reference(s)
CAS Number	75-55-8	
Molecular Formula	C ₃ H ₇ N	[1]
Molecular Weight	57.09 g/mol	[1]
Appearance	Colorless, oily liquid with an ammonia-like odor	[1] [2]
Boiling Point	66 - 67 °C	[5]
Melting Point	-65 °C	[3] [5]
Vapor Pressure	112 mmHg (14.9 kPa) at 20 °C	[1] [2]
Water Solubility	Miscible	[2] [3]
pKa (conjugate acid)	8.22	[1]
Log Koc (estimated)	1.18 (Koc ~ 15)	[1]

| Henry's Law Constant (est.) | 9.7×10^{-6} atm·m³/mol |[\[1\]](#) |

Environmental Fate and Distribution

The combination of high water solubility and a low Koc value suggests that **2-Methylaziridine** is prone to leaching through the soil profile and into groundwater.[\[1\]](#) Its pKa of 8.22 indicates that in most environmental soils and water (pH < 8.22), it will exist partially or predominantly in its cationic (protonated) form, which may lead to stronger adsorption to negatively charged soil particles like clay and organic matter than the neutral form.[\[1\]](#) Concurrently, its notable vapor pressure and Henry's Law constant suggest that volatilization from moist soil and water surfaces is a significant environmental fate process for the neutral species.[\[1\]](#)

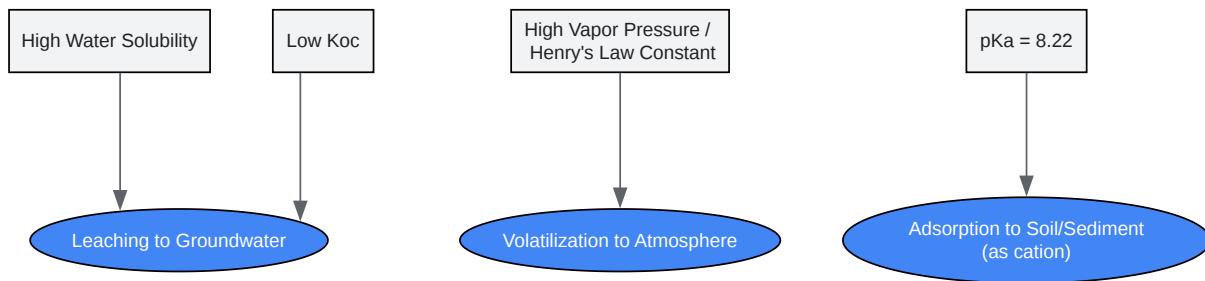
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Figure 1. Relationship between physical-chemical properties and environmental fate.

Abiotic Degradation

Abiotic degradation processes, which do not involve microorganisms, are critical to the initial transformation of **2-Methylaziridine** in the environment. For this compound, hydrolysis is the dominant abiotic pathway.

Hydrolysis

Hydrolysis is a primary and relatively rapid degradation pathway for **2-Methylaziridine** in aqueous environments. The strained three-membered aziridine ring is susceptible to nucleophilic attack by water, leading to ring-opening. The primary product of this reaction is reported to be methylethanolamine.[2]

Table 2: Abiotic Degradation Data for **2-Methylaziridine**

Degradation Process	Parameter	Value	Conditions	Reference(s)
Hydrolysis	Half-life ($t_{1/2}$)	87 hours	25 °C, pH 7	[1]

| Photolysis | Rate | Not expected to be significant | Environmental conditions | [1] |

Experimental Protocol: Hydrolysis Rate Determination (Generalized)

The determination of the hydrolysis rate of **2-Methylaziridine** can be performed following a methodology based on OECD Guideline 111 ("Hydrolysis as a Function of pH").

- Preparation: A sterile aqueous buffer solution is prepared at various pH levels (e.g., pH 4, 7, and 9) to represent different environmental conditions. The solutions are maintained in the dark to prevent photodegradation.
- Test Substance Introduction: A known concentration of **2-Methylaziridine** is added to the buffer solutions in temperature-controlled vessels (e.g., 25 °C).
- Incubation and Sampling: The test vessels are incubated at a constant temperature. Replicate samples are withdrawn from each vessel at specific time intervals.
- Analysis: The concentration of **2-Methylaziridine** remaining in each sample is determined using a suitable analytical method, such as gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS).
- Data Analysis: The concentration of **2-Methylaziridine** is plotted against time. The degradation is assumed to follow pseudo-first-order kinetics, and the rate constant (k) and half-life ($t_{1/2} = \ln(2)/k$) are calculated for each pH level.

Photolysis

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not considered a significant environmental fate process for **2-Methylaziridine**.^[1] This is likely due to its lack of a significant chromophore that absorbs light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

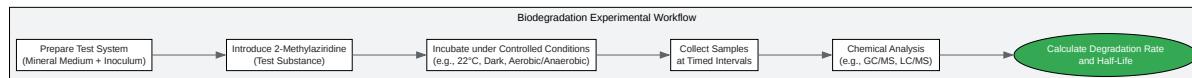
Biotic degradation involves the transformation of the compound by microorganisms. While hydrolysis is faster, subsequent biodegradation of the parent compound and its hydrolysis products is a key factor in its ultimate mineralization.

Table 3: Biotic Degradation Data for **2-Methylaziridine**

Degradation Process	Parameter	Value	Conditions	Reference(s)
Aerobic Biodegradation	Half-life ($t_{1/2}$)	7 - 28 days	Aqueous	[1]

| Anaerobic Biodegradation | Half-life ($t_{1/2}$) | 28 - 112 days | Aqueous | [1] |

It is crucial to note that the reported biodegradation rates may be influenced by the initial, rapid hydrolysis of the compound; therefore, the measured biological degradation may, in part, reflect the breakdown of methylethanolamine.[1]



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Figure 2. Generalized experimental workflow for a biodegradation study.

Experimental Protocol: Aerobic Biodegradation (Generalized)

A standard method to assess aerobic biodegradability is the "Ready Biodegradability" test, such as OECD Guideline 301.

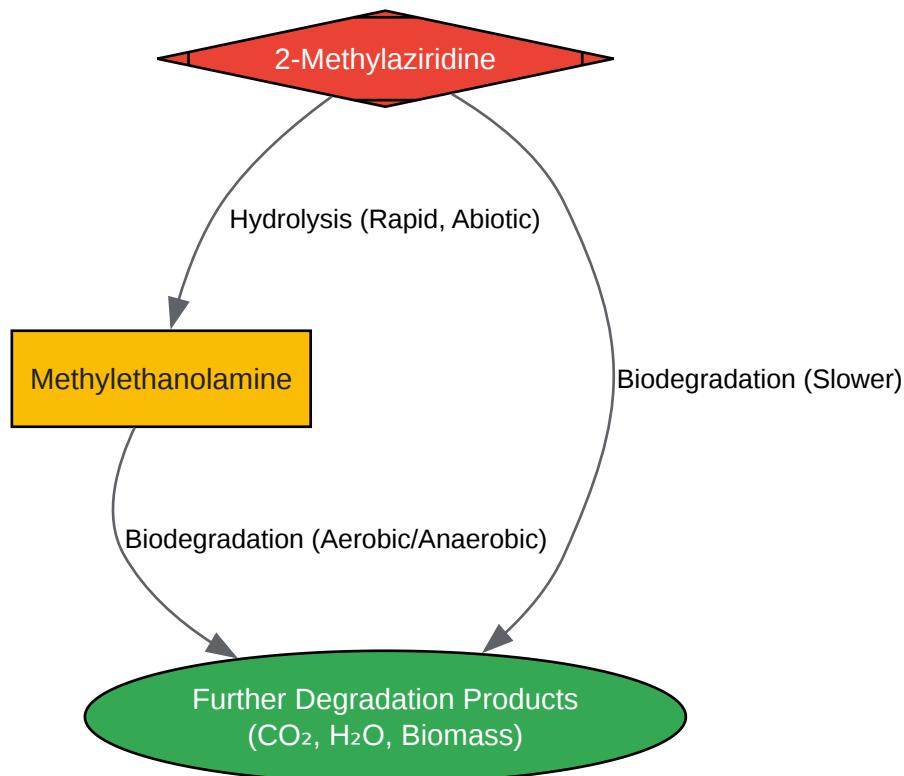
- Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration.
- Test System: The test is conducted in flasks containing a defined mineral salt medium, the inoculum, and **2-Methylaziridine** as the sole source of organic carbon at a concentration

typically between 10-20 mg/L. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

- Incubation: The flasks are incubated for 28 days at a constant temperature (e.g., 20-25 °C) with continuous shaking and aeration to maintain aerobic conditions.
- Measurement of Degradation: Degradation is followed by measuring parameters like oxygen consumption (respirometry) or dissolved organic carbon (DOC) removal. The percentage degradation is calculated by comparing the measured parameter in the test flask to the theoretical maximum value (e.g., Theoretical Oxygen Demand, ThOD).
- Pass Criteria: A compound is considered "readily biodegradable" if it reaches a degradation level of >60% ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

Summary of Degradation Pathways

The environmental degradation of **2-Methylaziridine** is a multi-step process dominated by an initial rapid abiotic transformation. Hydrolysis acts as the primary degradation mechanism, converting the parent compound into methylethanolamine. This is followed by slower biotic degradation processes, both aerobic and anaerobic, which further break down the initial compound and its hydrolysis product.



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Figure 3. Primary degradation pathways for **2-Methylaziridine**.

Conclusion

2-Methylaziridine is a chemical of environmental concern due to its toxicity and mobility. Its environmental persistence is limited primarily by a rapid rate of hydrolysis, with a half-life of just under four days under neutral pH conditions. The resulting hydrolysis product, along with any remaining parent compound, is subject to slower but significant biodegradation under both aerobic and anaerobic conditions. The high mobility of **2-Methylaziridine** in soil highlights the potential for groundwater contamination before degradation can occur. Therefore, proper handling and disposal practices are critical to mitigate environmental release and subsequent risk.

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